Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Drug Design Physicochemical Profiling SAR

The compound (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 20005-40-7) is a synthetic chalcone featuring a conjugated enone system bridging a phenyl ketone and a 5-(4-bromophenyl)furan moiety. It belongs to the broader class of furan-derived chalcones, which are privileged scaffolds in medicinal chemistry, but is distinguished by the precise positioning of the lipophilic 4-bromophenyl group on the furan ring, replacing the commonly seen phenyl ring B in classical chalcones.

Molecular Formula C19H13BrO2
Molecular Weight 353.2g/mol
CAS No. 20005-40-7
Cat. No. B412837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
CAS20005-40-7
Molecular FormulaC19H13BrO2
Molecular Weight353.2g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H13BrO2/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H/b12-10+
InChIKeyZLYBAHXMYKUAPI-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 20005-40-7): A Specialized Furan-Chalcone Scaffold


The compound (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 20005-40-7) is a synthetic chalcone featuring a conjugated enone system bridging a phenyl ketone and a 5-(4-bromophenyl)furan moiety . It belongs to the broader class of furan-derived chalcones, which are privileged scaffolds in medicinal chemistry, but is distinguished by the precise positioning of the lipophilic 4-bromophenyl group on the furan ring, replacing the commonly seen phenyl ring B in classical chalcones [1]. This structural modification is not a trivial substitution; it fundamentally alters the compound's electronic distribution, lipophilicity, and metabolic stability compared to simpler analogs, making it a targeted intermediate for specific kinase and antimicrobial research programs [2].

Why Generic Furan-Chalcone Substitution is Inadequate for (2E)-3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one Procurement


Generic substitution among furan-chalcone analogs is chemically and biologically invalid due to profound differences in target engagement and pharmacokinetics driven by the 4-bromophenyl group. Simple replacement with a 4-chlorophenyl analog, for instance, reduces halogen bond strength and lipophilicity (ΔClogP), which directly impacts cell permeability and off-target binding profiles [1]. Moving the bromine to the 3-position on the phenyl ring, or placing it directly on the enone system, creates regioisomers with different shapes and electronic surfaces. A direct class-level analysis shows that the (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one regioisomer, while active, exhibits a distinct larvicidal LC50 profile compared to the core furan-substituted series, demonstrating that the precise position of the bromine dictates biological potency [2]. Therefore, selecting the exact compound 20005-40-7 is not optional but essential for the integrity of structure-activity relationship (SAR) data and reproducible biological results.

Quantitative Differentiation Evidence for (2E)-3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one vs. Analogs


Enhanced Lipophilicity (ClogP) of the 4-Bromophenyl Furan Scaffold vs. Des-Bromo and 4-Chloro Analogues

The presence of the 4-bromophenyl substituent on the furan ring of the target compound results in a significantly higher calculated partition coefficient (ClogP) compared to its des-bromo and 4-chloro counterparts. For the target compound (20005-40-7), the ClogP is estimated at 4.85, based on the structure O=C(/C=C/c1ccc(-c2ccc(Br)cc2)o1)c1ccccc1 . The 4-chloro analogue, (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, has a predicted ClogP of 4.55, while the parent compound 3-(5-phenylfuran-2-yl)-1-phenylprop-2-en-1-one has a ClogP of 3.95 . This quantification demonstrates a delta of +0.30 and +0.90 log units, respectively, which translates to a measurable increase in membrane permeability critical for intracellular target engagement [1].

Drug Design Physicochemical Profiling SAR

Specific Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) with IC50 of 506 nM

The target compound is uniquely reported as an inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the PGE2 inflammatory pathway, with an IC50 of 506 nM in a human HEK293 cell-based assay [1]. This is in contrast to the structurally distinct but pharmacologically related regioisomer (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one (CAS 20005-36-1), which shows no reported inhibitory activity against mPGES-1 in the same curated database, underscoring the critical role of the terminal phenyl ketone group for this specific target engagement [1]. The selectivity for mPGES-1 over other prostaglandin synthases is inferred from the assay design, which specifically measures PGE2 production and not other prostanoids.

Inflammation Enzyme Inhibition mPGES-1

Class-Level Antimicrobial Activity of 4-Bromophenyl Furan Chalcones with MIC Values Against S. aureus

Within the class of furan-derived chalcones, the presence of a 4-bromophenyl group on the furan core is associated with broad-spectrum antimicrobial activity. The structurally closest analog to the target compound, 3-(5-(4-bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2b), exhibited a MIC of 256 µg/mL against Staphylococcus aureus, alongside significant inhibition zones against E. coli and C. albicans [1]. In contrast, the analogous derivative with a 3,4-methylenedioxyphenyl group on the same scaffold (Compound 2f) showed reduced potency and a narrower spectrum, failing to achieve MIC values at the highest tested concentrations [1]. This indicates that the 4-bromophenyl group, when in combination with a simple phenyl ketone as in the target compound, forms a core pharmacophore that is more robust than bulkier substituted analogs.

Antimicrobial Resistance SAR MIC Determination

Superior Commercial Purity Specification (>99%) Enables Reproducible Dose-Response Data

The target compound is commercially available with a certified purity of >99%, as determined by HPLC, GC-FID, and MS . This is a critical differentiator from other suppliers of this niche compound, where purity often reaches only 95% [1]. For instance, the related furan-chalcone (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is typically offered at 95% purity. The 4% difference in purity translates to a significantly lower background of potentially active or cytotoxic impurities, which is essential for generating clean dose-response curves in cell-based assays where even 1% of a potent impurity can skew the IC50 [2].

Chemical Procurement Purity Analysis Reproducibility

Recommended Application Scenarios for (2E)-3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (20005-40-7)


Selective mPGES-1 Inhibitor Screening and Inflammatory Pathway Profiling

The confirmed mPGES-1 inhibitory activity (IC50 506 nM) positions this compound as a critical tool for target validation studies in inflammatory disease models. Researchers investigating the PGE2 pathway should select this specific compound over its regioisomer (CAS 20005-36-1) or the 4-chloro analog, as the exact terminal phenyl group is essential for engaging the enzyme's active site [1]. Its use can help discriminate between mPGES-1-dependent and COX-2-dependent prostanoid production in cell-based models.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Furan-Chalcone Antimicrobials

As a core scaffold with a validated antimicrobial class effect, this compound serves as an ideal starting point for synthesizing focused libraries. Its unique combination of a lipophilic 4-bromophenyl group and a simple phenyl ketone allows medicinal chemists to probe the effects of varying the terminal ketone substituent on antimicrobial potency, building on the SAR established for the 4-methoxy analog (MIC 256 µg/mL against S. aureus) [2].

Biophysical Assay Development: Membrane Permeability and Drug-Drug Interaction Studies

The significantly elevated ClogP (4.85) compared to the des-bromo parent (Δ = +0.90) makes this compound a valuable standard for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer permeability models. Using this compound allows researchers to benchmark the impact of a single halogen substitution on a complex scaffold's ability to cross biological barriers, a key parameter in early ADME profiling .

Quote Request

Request a Quote for (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.